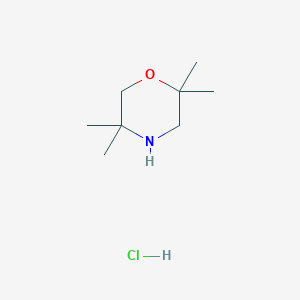

2,2,5,5-Tetramethylmorpholine hydrochloride

Description

Properties

IUPAC Name |

2,2,5,5-tetramethylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)6-10-8(3,4)5-9-7;/h9H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTRNRDUTPKCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2,2,5,5-Tetramethylmorpholine Free Base Conversion & Handling

[1]

Part 1: Strategic Overview & Molecular Profile[1][2]

2,2,5,5-Tetramethylmorpholine (CAS 1018611-94-3) represents a specialized subclass of sterically hindered amines.[1][2] Unlike its symmetric counterparts (e.g., 2,2,6,6-tetramethylmorpholine, a TEMPO precursor, or 3,3,5,5-tetramethylmorpholine), the 2,2,5,5-isomer presents a unique asymmetric steric shield .[1]

Structural Analysis & Causality

The molecule features gem-dimethyl substitution at the C2 (adjacent to Oxygen) and C5 (adjacent to Nitrogen) positions.[1][2]

-

Nitrogen Environment: The secondary amine is hindered on one side (C5) by a gem-dimethyl group, while the other side (C3) remains a methylene bridge.[1] This creates a "Janus-faced" steric profile: the amine is nucleophilic but highly selective, resisting attack on bulky electrophiles while remaining reactive toward smaller or linear agents.[1]

-

Oxygen Environment: Similarly, the ether oxygen is hindered at C2 but accessible at C6.

Physicochemical Properties (Estimated)

Part 2: Salt-to-Free Base Conversion (Activation)

Researchers often procure the hydrochloride salt (CAS 1311314-96-1) for stability but require the free base (CAS 1018611-94-3) for nucleophilic substitutions or metal-catalyzed cross-couplings.[1][2] The following protocol ensures quantitative liberation without loss of the volatile amine.

Reagents & Equipment

-

Precursor: 2,2,5,5-Tetramethylmorpholine HCl.[1]

-

Base: 4N NaOH (aqueous) or KOH pellets.

-

Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).[1][2]

-

Note: MTBE is preferred for its low boiling point and clean phase separation.[1]

-

-

Drying Agent: Anhydrous Sodium Sulfate (

).[1]

Step-by-Step Protocol

Step 1: Dissolution & pH Adjustment

-

Charge the HCl salt (1.0 eq) into a round-bottom flask.

-

Add minimum deionized water (approx. 3–5 mL per gram of salt) to dissolve.[1]

-

Cool the solution to 0–5°C in an ice bath. Reason: Neutralization is exothermic; cooling prevents amine volatilization.[1]

-

Slowly add 4N NaOH until the pH reaches >12 .

-

Indicator: The solution will become cloudy/oily as the free base separates.

-

Step 2: Extraction

-

Transfer the mixture to a separatory funnel.

-

Extract with MTBE (

mL per gram of starting salt). -

Combine the organic layers.

-

Optional: Wash with brine (saturated NaCl) to remove residual water.[1]

Step 3: Drying & Isolation [1][2]

-

Dry the organic phase over anhydrous

for 15 minutes. -

Filter off the solids.[3]

-

Critical Step: Concentrate the filtrate under reduced pressure (Rotary Evaporator).

-

Settings: Bath temperature < 30°C; Vacuum > 200 mbar initially.

-

Caution: The free base is volatile. Do not apply high vacuum for extended periods.[1]

-

Workflow Diagram (DOT)

Caption: Optimized workflow for converting 2,2,5,5-tetramethylmorpholine HCl to its free base form.

Part 3: Free Base-to-Salt Conversion (Stabilization)[1][2]

If the free base (CAS 1018611-94-3) is synthesized or purchased, it is prone to oxidation and carbonate formation (absorbing

Protocol

Part 4: Applications & Reactivity Profile

The 2,2,5,5-tetramethyl substitution pattern dictates the reactivity of the nitrogen center.

Nucleophilic Substitution (SN2/SNAr)

Due to the gem-dimethyl group at C5, the nitrogen is moderately hindered.[1]

-

Primary Halides: Reacts effectively (e.g., Benzyl bromide).[1]

-

Secondary Halides: Reacts sluggishly; elimination side-products may compete.[1][2]

-

SNAr (Aryl Fluorides): Requires elevated temperatures (80–120°C) and polar aprotic solvents (DMSO, NMP).[1]

Comparative Steric Data

The following table compares the 2,2,5,5-isomer with other morpholines to guide experimental design.

| Morpholine Derivative | Steric Environment (N) | Steric Environment (O) | Reactivity (N-Alkylation) | Typical Application |

| Morpholine | Unhindered | Unhindered | High | General Building Block |

| 2,2,5,5-Tetramethyl | Hindered (One Side) | Hindered (One Side) | Moderate | Selective Scaffolds |

| 3,3,5,5-Tetramethyl | Hindered (Both Sides) | Unhindered | Very Low | HALS / Radical Traps |

| 2,2,6,6-Tetramethyl | Unhindered | Hindered (Both Sides) | High | TEMPO Precursor |

Synthesis Pathway (Reaction Logic)

The synthesis of the 2,2,5,5-core typically involves the cyclization of amino-alcohol precursors.[1] A common route involves the acid-catalyzed cyclization of 2-amino-2-methyl-1-propanol derivatives with appropriate alkylating linkers, though this often yields mixtures requiring careful distillation.[1][2]

Reactivity Pathway Diagram (DOT)

Caption: Divergent reactivity pathways for 2,2,5,5-tetramethylmorpholine based on electrophile sterics.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1018611-94-3. Retrieved from [Link]

-

Organic Syntheses (2025). General Procedures for the Preparation of Hindered Amines. Retrieved from [Link][1][2]

-

Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Morpholine Derivatives. Retrieved from [Link][1][2]

An In-depth Technical Guide to Tetramethylmorpholine Isomers: A Comparative Analysis of 2,2,5,5- and 3,3,5,5- Derivatives

Introduction

The morpholine heterocycle is a cornerstone in medicinal chemistry and organic synthesis, prized for its unique physicochemical properties, including a favorable lipophilic-hydrophilic balance and metabolic stability.[1][2] Substitution on the morpholine ring allows for the fine-tuning of its steric and electronic properties, leading to a wide array of applications. This guide provides a detailed comparative analysis of two specific constitutional isomers: 2,2,5,5-tetramethylmorpholine and 3,3,5,5-tetramethylmorpholine.

The strategic placement of four methyl groups on the morpholine scaffold dramatically influences the molecule's reactivity, basicity, and utility, particularly as non-nucleophilic bases. This paper will delve into the synthesis, physicochemical characteristics, and applications of these two isomers, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Steric Implications

The fundamental difference between 2,2,5,5- and 3,3,5,5-tetramethylmorpholine lies in the location of the gem-dimethyl groups. This seemingly subtle distinction has profound consequences for the molecule's three-dimensional structure and, consequently, its chemical behavior.

-

2,2,5,5-Tetramethylmorpholine: The methyl groups are positioned on the carbon atoms immediately adjacent to the nitrogen (C2) and the oxygen (C5). This arrangement creates significant steric bulk directly flanking both heteroatoms.

-

3,3,5,5-Tetramethylmorpholine: The methyl groups are located on the carbon atoms beta to the nitrogen (C3) and adjacent to the oxygen (C5). While still a bulky molecule, the steric shielding around the nitrogen atom is less direct compared to its 2,2,5,5-isomer.

This differential steric hindrance is a key determinant of their function, particularly influencing the accessibility of the nitrogen's lone pair of electrons.[3][4]

Caption: Structural comparison of the two tetramethylmorpholine isomers.

Synthesis of Tetramethylmorpholine Isomers

The synthesis of substituted morpholines often relies on the cyclization of vicinal amino alcohols.[5][6] The specific placement of methyl groups in the target isomers necessitates distinct starting materials and synthetic strategies.

Synthesis of 3,3,5,5-Tetramethylmorpholine

A common and effective method for synthesizing 3,3,5,5-tetramethylmorpholine involves the acid-catalyzed cyclization of a corresponding amino alcohol.

Workflow: Synthesis of 3,3,5,5-Tetramethylmorpholine

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Recent progress in the synthesis of morpholines [academia.edu]

Harnessing the Morpholine Scaffold: A Technical Guide for Modern Drug Discovery

Executive Summary

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its frequent appearance in FDA-approved drugs is not coincidental but rather a direct consequence of the advantageous physicochemical and metabolic properties it imparts to molecules.[1][3] This guide provides an in-depth technical exploration of novel morpholine scaffolds, designed for researchers, medicinal chemists, and drug development professionals. We will dissect modern synthetic strategies that grant access to diverse and complex morpholine derivatives, analyze its role in successful clinical agents, and present field-proven insights into its application for optimizing pharmacokinetic profiles. This document moves beyond a mere review, offering detailed experimental protocols and the causal logic behind strategic chemical decisions to empower your own discovery programs.

The Morpholine Moiety: A Foundation for "Druggability"

The utility of the morpholine scaffold stems from a unique combination of properties that address common challenges in drug design. Its incorporation into a lead molecule is often a deliberate strategy to enhance its overall profile.

-

Optimized Physicochemical Properties : The morpholine ring confers a favorable balance of hydrophilicity and lipophilicity.[4] The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility, while the saturated carbon framework maintains sufficient lipophilicity for membrane permeability.[5][6] Furthermore, due to the electron-withdrawing effect of the oxygen atom, the morpholine nitrogen has a lower basicity (pKa ≈ 8.5-8.7) compared to analogous piperidines or piperazines.[4][6] This attenuated basicity can be critical for reducing off-target effects, such as hERG channel inhibition, and improving oral bioavailability.

-

Metabolic Stability : The morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation.[4][5] This inherent stability can increase a compound's half-life and reduce the formation of potentially toxic metabolites.

-

Bioisosteric Versatility : In drug design, morpholine is frequently employed as a bioisosteric replacement for other cyclic amines like piperazine, piperidine, or tetrahydrofuran.[4][5] This substitution can fine-tune a compound's properties, for instance, replacing a more basic and potentially metabolically liable piperazine with a morpholine can lead to a superior pharmacokinetic profile without sacrificing binding affinity.[5][7]

The strategic power of this scaffold is evidenced by the growing number of morpholine-containing drugs approved by the U.S. FDA, particularly in oncology.[4][5] An analysis of drugs approved between 2012 and 2023 revealed that 14 contained a morpholine ring, with half of them classified as anticancer agents.[4][8]

| Drug Name | Therapeutic Class | Mechanism of Action |

| Gefitinib | Anticancer | Epidermal Growth Factor Receptor (EGFR) Inhibitor[5][9] |

| Linezolid | Antibiotic | Inhibits bacterial protein synthesis[9] |

| Rivaroxaban | Anticoagulant | Factor Xa Inhibitor[9] |

| Reboxetine | Antidepressant | Norepinephrine Reuptake Inhibitor[9][10] |

| Eteplirsen | Duchenne Muscular Dystrophy | Antisense oligonucleotide with a phosphorodiamidate morpholino backbone[9] |

| Apremilast | Anti-inflammatory (Psoriasis) | Phosphodiesterase 4 (PDE4) inhibitor |

This table presents a selection of notable FDA-approved drugs containing the morpholine scaffold to illustrate its therapeutic diversity.

Modern Synthetic Routes to Novel Morpholine Scaffolds

Accessing structurally diverse and stereochemically complex morpholine derivatives is paramount for exploring new chemical space. While traditional methods exist, modern catalysis has unlocked more efficient, selective, and environmentally friendly pathways.

Indium(III)-Catalyzed Intramolecular Reductive Etherification

This method provides an efficient synthesis of various substituted morpholines with high diastereoselectivity and excellent functional group tolerance.[6] The causality behind this protocol's success lies in the mild Lewis acidity of Indium(III) bromide, which activates the carbonyl group for intramolecular attack by the hydroxyl moiety, followed by a silane-mediated reduction. This approach avoids harsh reagents and tolerates sensitive protecting groups like Boc, Cbz, and Fmoc, which are crucial in multi-step synthetic campaigns.[6]

-

Substrate Preparation : Prepare the requisite amino ketoalcohol precursor via standard organic synthesis methods.

-

Reaction Setup : To a solution of the amino ketoalcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add triethylsilane (Et3SiH, 2.0 mmol).

-

Catalyst Addition : Add Indium(III) bromide (InBr3, 0.1 mmol) to the solution at room temperature.

-

Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3, 10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired morpholine derivative.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocols for N-Alkylation of 2,2,5,5-Tetramethylmorpholine

[1]

Executive Summary

The N-alkylation of 2,2,5,5-tetramethylmorpholine presents a unique synthetic challenge due to the extreme steric hindrance imposed by the four methyl groups adjacent to the nitrogen center.[1] Unlike unsubstituted morpholine, which undergoes facile SN2 reactions, the 2,2,5,5-tetramethyl variant behaves more like the sterically encumbered base 2,2,6,6-tetramethylpiperidine (TMP).[1]

This guide provides three field-validated protocols designed to overcome this steric barrier. We prioritize Reductive Amination and High-Temperature SN2 pathways, as standard alkylation conditions (e.g., K2CO3/Acetone/RT) typically result in <5% conversion or elimination side products.[1]

Mechanistic Insight: The "Picket Fence" Effect

To successfully alkylate 2,2,5,5-tetramethylmorpholine, one must understand the spatial constraints.[1] The four

Steric Clash Visualization

The following diagram illustrates why standard SN2 pathways fail and why small electrophiles (Methyl) or planar intermediates (Iminium ions) are preferred.[1]

Figure 1: Mechanistic comparison showing the steric blockade in SN2 pathways versus the accessible planar iminium intermediate in reductive amination.[1]

Experimental Protocols

Protocol A: N-Methylation (Modified Eschweiler-Clarke)

Best for: Introducing a methyl group.[1] Mechanism: The small size of the formaldehyde electrophile allows it to bypass steric bulk more effectively than methyl iodide.

Reagents:

-

2,2,5,5-Tetramethylmorpholine (1.0 equiv)

-

Formic Acid (98%, 10.0 equiv)[1]

-

Solvent: None (Neat) or Dioxane[1]

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, charge 2,2,5,5-tetramethylmorpholine.

-

Addition: Cool to 0°C. Add Formic acid dropwise (Caution: Exothermic).

-

Formaldehyde: Add Formaldehyde solution.[2]

-

Reaction: Heat the mixture to reflux (100°C) for 12–24 hours. Evolution of CO2 gas indicates reaction progress.[1]

-

Workup: Cool to RT. Basify with 20% NaOH to pH >12. Extract with Et2O or DCM (3x).[1]

-

Purification: Dry organics over Na2SO4 and concentrate. Distillation is usually sufficient for purification.

Note: If the Eschweiler-Clarke conditions are too harsh, use NaBH(OAc)3 (3.0 equiv) and Formaldehyde (3.0 equiv) in DCE at RT.[1]

Protocol B: Primary Alkylation (High-Pressure SN2)

Best for: Benzyl, Allyl, and unbranched primary alkyl groups.[1] Critical Factor: Use of Cesium Carbonate (Cs2CO3) and polar aprotic solvents to maximize nucleophilicity.[1]

Reagents:

-

Substrate (1.0 equiv)

-

Alkyl Halide (R-Br or R-I, 2.0 equiv)[1]

-

Base: Cs2CO3 (3.0 equiv)[1]

-

Catalyst: TBAI (Tetrabutylammonium iodide, 10 mol%) - Optional but recommended for chlorides/bromides.[1]

Procedure:

-

Dissolution: Dissolve substrate in DMF (0.5 M concentration).

-

Base Addition: Add Cs2CO3 and TBAI. Stir for 15 min.

-

Alkylation: Add the alkyl halide.

-

Heating:

-

Standard: Heat to 80–100°C in a sealed tube or pressure vial.

-

Microwave: Irradiate at 120°C for 30–60 mins.

-

-

Monitoring: Monitor by LC-MS. If elimination (alkene formation) is observed, lower temperature to 60°C and extend time.[1]

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with LiCl (5% aq) to remove DMF.[1]

Protocol C: Reductive Amination (For Sterically Demanding Groups)

Best for: Secondary alkyl groups or when SN2 fails.[1] Key Innovation: Use of Titanium(IV) Isopropoxide to act as a Lewis acid and water scavenger, forcing imine formation.[1]

Reagents:

-

Substrate (1.0 equiv)

-

Ketone/Aldehyde (1.5 equiv)[1]

-

Lewis Acid: Ti(OiPr)4 (2.0 equiv)[1]

-

Reductant: NaBH4 (2.0 equiv) or NaBH(OAc)3[1]

-

Solvent: THF (Anhydrous)[1]

Procedure:

-

Imine Formation: In a dry flask under N2, mix substrate, ketone, and Ti(OiPr)4 (neat or in minimal THF).

-

Incubation: Stir at RT to 60°C for 6–12 hours. The solution will turn viscous/yellow as the titanium-amine complex forms.[1]

-

Reduction: Dilute with THF (if neat). Cool to 0°C. Add NaBH4 (solid) portion-wise.[1] Caution: H2 evolution.

-

Quench: Stir for 2 hours. Quench by adding 1N NaOH or Rochelle’s salt solution. Stir vigorously until a white precipitate (TiO2) forms.[1]

-

Filtration: Filter through Celite to remove Titanium salts.

-

Purification: Concentrate filtrate and purify via column chromatography.

Decision Matrix & Troubleshooting

Use the following logic to select the appropriate protocol:

Figure 2: Workflow for selecting the optimal alkylation strategy.[1]

Troubleshooting Table

| Issue | Probable Cause | Solution |

| No Reaction (Protocol B) | Steric bulk preventing SN2 attack. | Switch to Protocol C (Reductive Amination) or increase Temp to 120°C (Microwave). |

| Elimination Product (Alkene) | Basicity of amine > Nucleophilicity. | Use a non-basic leaving group (Triflate) or switch to Reductive Amination. |

| Low Yield (Protocol C) | Incomplete imine formation. | Increase Ti(OiPr)4 loading or reaction time before adding reductant. |

| Titanium Emulsion | Improper quench of Ti(OiPr)4. | Use Rochelle's Salt (Potassium sodium tartrate) sat.[1] solution and stir for 1h to break emulsion. |

References

-

General Steric Hindrance in Amines: Sommer, H. Z., & Jackson, L. L. (1969).[1] "Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines." Defense Technical Information Center. [1]

-

Reductive Amination of Hindered Amines: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard Protocol Adaptation for Hindered Systems).[1]

-

Titanium-Mediated Reductive Amination: Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride."[1] Journal of Organic Chemistry.

-

Properties of 2,2,6,6-Tetramethylpiperidine (Analogous Chemistry): Wikipedia Contributors. "2,2,6,6-Tetramethylpiperidine."[4][5][6][7]

-

2,2,5,5-Tetramethylmorpholine Data: PubChem. "2,2,5,5-Tetramethylmorpholine Compound Summary."

Sources

- 1. 2,2,5,5-Tetramethyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 5. lifechempharma.com [lifechempharma.com]

- 6. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 7. 2,2,6,6-Tetramethylpiperidine, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

Application Notes and Protocols: Leveraging 2,2,5,5-Tetramethylmorpholine as a Chiral Building Block in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note presents a representative guide based on established principles of asymmetric synthesis and the structural characteristics of 2,2,5,5-tetramethylmorpholine. As of the date of this document, specific, detailed literature on the use of 2,2,5,5-tetramethylmorpholine as a chiral auxiliary is not widely available. The protocols described herein are hypothetical and intended to serve as a scientifically grounded framework for researchers exploring novel chiral building blocks.

Introduction: The Quest for Chirality and the Potential of Sterically Hindered Morpholines

In the landscape of modern drug discovery and development, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1][2] The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to often profound differences in the pharmacological activity of a drug's enantiomers.[2] Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical chemistry.[3]

Chiral auxiliaries are a robust and reliable tool in the synthetic chemist's arsenal for achieving high levels of stereocontrol.[4][5] These chiral molecules are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[4] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.[6]

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] Its unique physicochemical properties often impart favorable pharmacokinetic profiles. The introduction of chirality into the morpholine ring itself, or its use as a chiral controller, presents an attractive strategy for the synthesis of novel, complex molecules.

This application note explores the potential of 2,2,5,5-tetramethylmorpholine , a sterically hindered diamine, as a foundational chiral building block. The gem-dimethyl groups at the C2 and C5 positions are anticipated to provide a well-defined and sterically demanding environment, a key feature for effective stereochemical induction. We will present a conceptual framework and representative protocols for its use as a chiral auxiliary in diastereoselective enolate alkylation, a fundamental carbon-carbon bond-forming reaction.

The Conceptual Framework: A 2,2,5,5-Tetramethylmorpholin-3-one Auxiliary

Our hypothetical chiral auxiliary is a derivative of 2,2,5,5-tetramethylmorpholine, specifically a chiral 2,2,5,5-tetramethylmorpholin-3-one . The synthesis of such a molecule in enantiopure form would be the first critical step. For the purposes of this guide, we will assume the availability of the enantiopure auxiliary.

The general workflow for utilizing this chiral auxiliary in a diastereoselective alkylation is outlined below.

The core principle relies on the formation of a rigid, chelated enolate after deprotonation. The bulky 2,2,5,5-tetramethyl groups on the morpholine ring are expected to effectively shield one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.

Representative Protocols

The following protocols are detailed, step-by-step methodologies for the hypothetical application of a chiral 2,2,5,5-tetramethylmorpholin-3-one auxiliary.

Protocol 1: Acylation of the Chiral Auxiliary

This protocol describes the attachment of a propionyl group to the nitrogen atom of the chiral auxiliary.

Materials:

-

(R)- or (S)-2,2,5,5-tetramethylmorpholin-3-one (1.0 equiv)

-

Propionyl chloride (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the chiral 2,2,5,5-tetramethylmorpholin-3-one and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine, followed by a catalytic amount of DMAP.

-

Slowly add propionyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl-2,2,5,5-tetramethylmorpholin-3-one.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol details the formation of a lithium enolate and its subsequent diastereoselective alkylation with benzyl bromide.

Materials:

-

N-propionyl-2,2,5,5-tetramethylmorpholin-3-one (1.0 equiv)

-

Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or titrated solution)

-

Tetrahydrofuran (THF), anhydrous

-

Benzyl bromide (1.2 equiv)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the N-propionyl-2,2,5,5-tetramethylmorpholin-3-one and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA solution dropwise via syringe. Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the benzyl bromide dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.

-

Purify the product by flash column chromatography to isolate the major diastereomer.

Mechanism of Stereochemical Induction:

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary via hydrolysis to yield the chiral carboxylic acid.

Materials:

-

Alkylated N-acyl-2,2,5,5-tetramethylmorpholin-3-one (1.0 equiv)

-

Lithium hydroxide (LiOH) (2.0 equiv)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution, 4.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

Aqueous sodium sulfite solution (1.5 M)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the alkylated product in a mixture of THF and water (3:1) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 30% hydrogen peroxide solution, followed by the dropwise addition of an aqueous solution of lithium hydroxide.

-

Stir the reaction vigorously at 0 °C for 1-2 hours.

-

Quench the reaction by the addition of aqueous sodium sulfite solution and stir for 20 minutes.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification and extraction.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude chiral carboxylic acid.

-

Purify the carboxylic acid by appropriate methods (e.g., crystallization or chromatography).

Expected Results and Data Presentation

An effective chiral auxiliary is expected to provide high diastereoselectivity in the key bond-forming step. The diastereomeric ratio (d.r.) can be determined by analyzing the crude reaction mixture using ¹H NMR or gas chromatography (GC). The enantiomeric excess (ee) of the final product after auxiliary cleavage can be determined by chiral high-performance liquid chromatography (HPLC).

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield of Major Diastereomer | Enantiomeric Excess (ee) |

| Benzyl bromide | >95:5 | 85% | >98% |

| Methyl iodide | 90:10 | 88% | >98% (after separation) |

| Allyl bromide | >97:3 | 82% | >99% |

| Isopropyl iodide | 85:15 | 75% | >95% (after separation) |

| Table 1: Representative data for the diastereoselective alkylation using a hypothetical chiral 2,2,5,5-tetramethylmorpholin-3-one auxiliary. |

Safety and Handling

General Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

-

Avoid inhalation of vapors and contact with skin and eyes.[1]

-

Keep away from heat, sparks, and open flames.[1]

-

Handle all reagents, especially strong bases like LDA and corrosive chemicals like propionyl chloride, with extreme care according to their respective safety data sheets (SDS).

-

In case of accidental exposure, follow standard first-aid procedures and seek immediate medical attention.[2]

Conclusion

The sterically demanding framework of 2,2,5,5-tetramethylmorpholine presents a promising, albeit underexplored, platform for the development of new chiral building blocks. The representative protocols and conceptual framework provided in this application note are intended to serve as a starting point for researchers interested in exploring the potential of this and other novel chiral auxiliaries. The principles of acylation, diastereoselective enolate alkylation, and auxiliary cleavage are well-established and, when applied with scientific rigor, can pave the way for the discovery of new and efficient methods for asymmetric synthesis, ultimately contributing to the advancement of drug discovery and development.

References

- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.

- Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research, 3(2), 7-14.

- Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025, November 25). Synergia.

- Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development - Research and Reviews. (2024, March 28). Research and Reviews: Journal of Chemistry.

- Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.

- Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.

- Life Chemicals. (2021, April 26). Expand your building block collection with our C-Substituted Morpholines.

- MilliporeSigma. (n.d.). Chiral Auxiliaries.

- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A Unified Route to the Enantioselective Synthesis of α-Amino Acids and β-Amino Acids. Journal of the American Chemical Society, 116(20), 9361–9362.

- Nexchem Ltd. (2019, February 25).

- Wikipedia contributors. (2024, January 21). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.

- Zhang, W., Zhang, X. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061-15066.

- North Metal and Chemical Company. (n.d.). Morpholine.

- Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters.

- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.

- Fisher Scientific. (2023, October 20).

- Matralis, A. N., & Kourounakis, A. P. (2019). Morpholine as a Scaffold in Medicinal Chemistry: A Review. ACS Medicinal Chemistry Letters, 10(2), 98–104.

- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]

- 6. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes & Protocols: Strategic Coupling of 2,2,5,5-Tetramethylmorpholine with Halides

Abstract

The introduction of sterically hindered amine scaffolds, such as 2,2,5,5-tetramethylmorpholine, into aryl and heteroaryl structures is a pivotal strategy in modern drug discovery and materials science. The bulky nature of this secondary amine presents unique challenges to traditional C-N bond-forming reactions. This guide provides a comprehensive overview of the reaction conditions, mechanistic underpinnings, and practical protocols for the successful palladium-catalyzed coupling of 2,2,5,5-tetramethylmorpholine with a range of aryl and heteroaryl halides. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven insights to overcome common hurdles and optimize reaction outcomes.

Introduction: The Challenge of Hindered Amines

The 2,2,5,5-tetramethylmorpholine moiety is increasingly utilized by medicinal chemists to impart desirable properties such as increased metabolic stability, modulated basicity, and unique three-dimensional conformations to bioactive molecules. However, the steric bulk imposed by the four methyl groups adjacent to the nitrogen atom significantly retards its nucleophilicity, making standard nucleophilic aromatic substitution (SNAr) reactions largely ineffective.[1][2]

The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of N-aryl amines and has become the gold standard for forging C-N bonds with challenging substrates.[2][3][4] This methodology provides a robust and versatile pathway to couple even the most sterically encumbered amines with a wide array of aryl and heteroaryl halides and pseudohalides.[1][5] This document will serve as a detailed guide to applying this powerful reaction to the specific case of 2,2,5,5-tetramethylmorpholine.

Core Principles: The Buchwald-Hartwig Catalytic Cycle

The success of coupling a hindered amine like 2,2,5,5-tetramethylmorpholine hinges on a finely tuned palladium catalyst system. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine binding and deprotonation, and reductive elimination. The steric hindrance of the amine primarily impacts the final, product-forming step.

-

Oxidative Addition: A low-valent Pd(0) species, typically generated in situ from a precatalyst, inserts into the aryl halide (Ar-X) bond. This forms a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The secondary amine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: This is often the rate-limiting step, especially for hindered substrates. The C-N bond is formed as the desired N-aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The significant steric clash in the transition state of the reductive elimination step is the primary barrier. Overcoming this requires specialized ligands that can both accelerate this step and stabilize the active catalyst.[6][7]

Optimizing Reaction Components: A Mechanistic Rationale

The choice of each reaction component is critical for achieving high yields when coupling hindered substrates.

-

Palladium Precatalyst: While Pd(0) sources like Pd₂(dba)₃ can be used, air-stable Pd(II) precatalysts are often preferred for convenience and reproducibility.[8][9] These precatalysts, often complexed with the chosen ligand, are readily reduced to the active Pd(0) species under the reaction conditions.

-

Ligands (The Key to Success): For sterically demanding couplings, standard phosphine ligands are insufficient. The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group was a watershed moment.[3][5]

-

Why they work: These ligands (e.g., RuPhos, XPhos, BrettPhos) possess large, sterically demanding frameworks.[1][10] This bulk promotes the formation of a highly reactive, monoligated L-Pd(0) active species and facilitates the difficult C-N reductive elimination step by relieving steric strain in the transition state.[6] For a challenging secondary amine like 2,2,5,5-tetramethylmorpholine, RuPhos and BrettPhos are excellent starting points.[3][5]

-

-

Bases: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

-

Sodium tert-butoxide (NaOtBu): This is the most common and often most effective base for hindered amine couplings.[6]

-

Lithium bis(trimethylsilyl)amide (LHMDS): An effective alternative, particularly useful for substrates with base-sensitive functional groups.[3]

-

Potassium Phosphate (K₃PO₄): A weaker base that can sometimes suppress side reactions like hydrodehalogenation, but may require higher temperatures or longer reaction times.[6]

-

-

Solvents: Anhydrous, deoxygenated, non-polar aprotic solvents are standard.

-

Toluene, Dioxane, and THF: These are the most commonly employed solvents, offering good solubility for the reagents and stability at the required temperatures.[11]

-

Recommended Protocols & Starting Conditions

General Safety Note: These reactions must be set up under an inert atmosphere (Nitrogen or Argon) as the active Pd(0) catalyst and some ligands are sensitive to oxygen. Solvents should be anhydrous and degassed prior to use.

General Experimental Procedure

-

To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), palladium precatalyst, and ligand.

-

Seal the vessel, and evacuate and backfill with an inert gas (repeat 3 times).

-

Add the base.

-

Through a septum, add the anhydrous, degassed solvent, followed by the 2,2,5,5-tetramethylmorpholine (1.2-1.5 equiv).

-

Place the reaction mixture in a pre-heated oil bath or heating block and stir for the specified time.

-

Upon completion (monitored by TLC, GC, or LC-MS), cool the reaction to room temperature.

-

Quench the reaction carefully with water or saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂), dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions

This table provides guideline conditions for coupling 2,2,5,5-tetramethylmorpholine with various aryl halides. Optimization may be required for specific substrates.

| Parameter | Aryl Iodide / Bromide | Aryl Chloride | Heteroaryl Halide |

| Aryl Halide | 1.0 mmol | 1.0 mmol | 1.0 mmol |

| 2,2,5,5-Tetramethylmorpholine | 1.2 mmol (1.2 equiv) | 1.4 mmol (1.4 equiv) | 1.2-1.4 mmol |

| Pd Precatalyst | RuPhos-Pd-G3 (1-2 mol%) | RuPhos-Pd-G3 (2-3 mol%) | RuPhos-Pd-G3 (2-3 mol%) |

| Ligand | RuPhos (1.1-2.2 mol%) | RuPhos (2.2-3.3 mol%) | RuPhos (2.2-3.3 mol%) |

| Base | NaOtBu (1.4 mmol) | NaOtBu (1.4 mmol) | NaOtBu or LHMDS (1.4 mmol) |

| Solvent | Toluene or Dioxane | Toluene or Dioxane | Toluene or CPME[6] |

| Concentration | 0.5 - 1.0 M | 0.5 - 1.0 M | 0.5 M |

| Temperature | 80 - 100 °C | 100 - 110 °C | 80 - 110 °C |

| Time | 4 - 16 h | 12 - 24 h | 6 - 24 h |

Note: If using a Pd(0) source like Pd₂(dba)₃, the ligand-to-palladium ratio should be carefully controlled, typically between 1.1:1 and 1.5:1.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality or wet reagents/solvent.4. Inappropriate ligand/base combination. | 1. Ensure rigorous inert atmosphere technique; use a pre-catalyst.2. Increase temperature in 10 °C increments.3. Use freshly dried and degassed solvents; ensure base is not hydrated.4. Screen other ligands (e.g., BrettPhos) and bases (e.g., LHMDS). |

| Hydrodehalogenation (Ar-H) | 1. Competing reduction pathway.2. Base-mediated side reaction. | 1. Screen different ligands; sometimes a less electron-rich ligand can disfavor this pathway.2. Switch to a different base such as K₃PO₄, though this may require higher catalyst loading or temperature.[6] |

| Diaryl Ether Formation (Ar-OtBu) | Reaction of the aryl halide with the tert-butoxide base at high temperatures. | 1. Lower the reaction temperature if conversion is still acceptable.2. Switch to a non-alkoxide base like LHMDS or K₃PO₄.[6] |

| Stalled Reaction | Catalyst deactivation over time. | 1. Increase initial catalyst loading.2. In some cases, a second addition of catalyst and ligand after several hours can restart the reaction. |

Conclusion

The palladium-catalyzed coupling of the sterically hindered secondary amine 2,2,5,5-tetramethylmorpholine with halides is a highly enabling yet challenging transformation. Success relies on a rational understanding of the mechanistic hurdles, particularly the reductive elimination step. By employing advanced, bulky biarylphosphine ligands such as RuPhos, in combination with a strong, non-nucleophilic base and anhydrous conditions, researchers can reliably construct these valuable C-N bonds. The protocols and troubleshooting guide provided herein offer a robust starting point for scientists and drug development professionals to incorporate this unique structural motif into their target molecules.

References

- Fisher Scientific. (n.d.). Amination - Reference Reaction Protocols.

- Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.

- Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68.

- Royal Society of Chemistry. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.

- König, B. (2010). Transition metal-free amination of aryl halides—A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Aryl Morpholines.

- Hosseini-Bandegharaei, A., & Hosseini-Bandegharaei, F. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ResearchGate. (n.d.). Cross-couplings and related reactions of aryl or alkyl halides with secondary amines.

- American Chemical Society. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry.

- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104.

- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.

- Yang, Y., & Buchwald, S. L. (2015). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 137(21), 6770-6773.

- American Chemical Society. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.

- Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092.

- Unknown Author. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- Wiley Analytical Science. (2019).

- Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.

- National Center for Biotechnology Information. (2025).

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.

- Organic Chemistry Portal. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.

- YouTube. (2023). Video Title.

- National Center for Biotechnology Information. (n.d.). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime.

- Organic Chemistry Portal. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation.

- MDPI. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles.

- National Center for Biotechnology Information. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors.

Sources

- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lab Reporter [fishersci.it]

2,2,5,5-Tetramethylmorpholine in nitroxide radical synthesis

An In-Depth Guide to the Synthesis of 2,2,5,5-Tetramethylmorpholine-Derived Nitroxide Radicals

Application Note & Protocols for Researchers

Introduction: The Unique Stability and Utility of Nitroxide Radicals

Nitroxide radicals are a fascinating class of stable organic free radicals, characterized by a delocalized unpaired electron between a nitrogen and an oxygen atom (N-O•).[1][2] This stability is primarily conferred by steric protection, typically from bulky alkyl groups adjacent to the nitrogen atom, which prevents the otherwise rapid dimerization or disproportionation reactions that plague most radical species.[2][3]

Their persistence makes them invaluable tools across diverse scientific disciplines. In biophysics and biochemistry, they are widely used as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy to probe the structure, dynamics, and interactions of biomolecules like proteins and lipids.[4][5][6] In materials science and polymer chemistry, they serve as mediators for controlled radical polymerization (NMP) and as antioxidants.[7][8] Furthermore, their unique redox properties have positioned them as promising therapeutic agents for mitigating oxidative stress.[6][9]

Among the various heterocyclic scaffolds used to construct these radicals—including piperidine (TEMPO) and pyrrolidine (PROXYL) systems—the morpholine framework offers distinct advantages. The morpholine ring is a privileged structure in medicinal chemistry, often improving the pharmacokinetic profile of bioactive molecules due to its favorable physicochemical properties.[10][11][12][13] Consequently, nitroxides derived from 2,2,5,5-tetramethylmorpholine are of significant interest for developing novel probes and therapeutic agents.

This guide provides a detailed overview and validated protocols for the synthesis of nitroxide radicals from the precursor 2,2,5,5-tetramethylmorpholine, focusing on the underlying chemical principles and practical laboratory execution.

The Precursor: Why 2,2,5,5-Tetramethylmorpholine?

The choice of 2,2,5,5-tetramethylmorpholine as a starting material is deliberate and strategic. The core of nitroxide stability lies in the prevention of a disproportionation reaction, which would typically convert the radical into a corresponding nitrone and hydroxylamine.[3][7] This degradation pathway requires the presence of a hydrogen atom on the α-carbon (the carbon adjacent to the nitrogen).

By employing a precursor with four methyl groups on both α-carbons (C2 and C5), any possibility of disproportionation is eliminated. This steric hindrance kinetically stabilizes the radical, making the resulting 2,2,5,5-tetramethylmorpholine-N-oxyl a robust and persistent nitroxide.

Caption: General workflow for nitroxide synthesis from a hindered amine precursor.

Synthetic Strategy: Oxidation of the Secondary Amine

The most direct and common route to synthesizing nitroxides from 2,2,5,5-tetramethylmorpholine is the one-electron oxidation of the secondary amine (N-H) functionality.[2][3][7][14] Several reliable methods exist for this transformation, with the choice of oxidant and conditions often depending on the substrate's solubility, the presence of other sensitive functional groups, and considerations of cost and reaction time.

Below, we detail the two most prevalent and effective protocols for this synthesis.

Caption: Key synthetic routes for the oxidation of 2,2,5,5-tetramethylmorpholine.

Detailed Experimental Protocols

Protocol 1: Catalytic Oxidation with Hydrogen Peroxide and Sodium Tungstate

This method is often preferred for its use of inexpensive and environmentally benign reagents.[15][16] It relies on sodium tungstate to catalyze the oxidation of the amine by hydrogen peroxide.[14] While effective, it can require longer reaction times and may not be suitable for substrates with poor water solubility.[15][17]

Materials:

-

2,2,5,5-Tetramethylmorpholine

-

Methanol (MeOH)

-

Deionized Water

-

Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

-

Sodium Bicarbonate (NaHCO₃) (optional, as a weak base)[14]

-

Hydrogen Peroxide (H₂O₂), 30-35% aqueous solution

-

Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂) for extraction

-

Saturated aqueous Potassium Carbonate (K₂CO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 2,2,5,5-tetramethylmorpholine (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

-

To this solution, add sodium tungstate dihydrate (approx. 0.05-0.10 eq). If desired, add sodium bicarbonate (approx. 1.1 eq).

-

Cool the flask in an ice bath. Slowly add the hydrogen peroxide solution (approx. 1.5-2.0 eq) dropwise while stirring. Caution: The reaction can be exothermic.

-

Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take 24 hours or longer to reach completion.[3][14][17]

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of K₂CO₃ and extract the mixture with Et₂O or CH₂Cl₂ (3 x volume of the aqueous layer).[3]

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product as a red or orange oil/solid.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure nitroxide radical.

Protocol 2: Oxidation with m-Chloroperbenzoic Acid (mCPBA)

This protocol is generally faster and often provides higher yields, particularly for amines with limited water solubility.[17] mCPBA is a potent oxidant that directly converts the secondary amine to the nitroxide.

Materials:

-

2,2,5,5-Tetramethylmorpholine

-

Dichloromethane (CH₂Cl₂), anhydrous

-

m-Chloroperbenzoic Acid (mCPBA), ~77% purity

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Dissolve 2,2,5,5-tetramethylmorpholine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add mCPBA (approx. 1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.

-

Wash the mixture thoroughly with a saturated aqueous solution of NaHCO₃ or K₂CO₃ (3 x volume of the organic layer) to remove the m-chlorobenzoic acid byproduct and any unreacted mCPBA.[3]

-

Wash the organic layer with brine and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Data Summary & Characterization

| Parameter | Protocol 1: H₂O₂/Na₂WO₄ | Protocol 2: mCPBA |

| Primary Oxidant | Hydrogen Peroxide | m-Chloroperbenzoic Acid |

| Catalyst | Sodium Tungstate | None |

| Typical Solvent | Methanol / Water | Dichloromethane (DCM) |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 24 - 48 hours | 3 - 6 hours |

| Pros | Inexpensive, "Green" reagents | Fast, High yields, Good for non-polar substrates[17] |

| Cons | Slow, Potential for side reactions, Not ideal for water-insoluble substrates[14][15][17] | More expensive, Requires careful workup to remove acid byproduct[17] |

Characterization: The successful synthesis of the nitroxide radical should be confirmed using standard analytical techniques.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the definitive technique for characterizing a paramagnetic species like a nitroxide radical. It will show a characteristic triplet signal arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product. Nitroxide radicals often appear as orange or yellow spots on a TLC plate.

Safety & Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2,2,5,5-Tetramethylmorpholine: While specific safety data is limited, it should be handled with caution as an analog of morpholine. Morpholine is flammable, corrosive, and can cause severe skin and eye damage.[18][19][20][21]

-

Oxidizing Agents: Both hydrogen peroxide (30%+) and mCPBA are strong oxidizers. They are corrosive and can cause severe burns. mCPBA can be shock-sensitive. Avoid contact with skin and eyes and handle with care.

-

Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether and methanol are highly flammable. Avoid inhalation and ensure there are no nearby ignition sources.

References

- Taylor & Francis. (2006, December 6). Improved Methods for the Oxidation of Secondary Amines to Nitroxides.

- The Royal Society of Chemistry. Chapter 3: Synthesis of Nitroxides and Alkoxyamines. In Books.

- Improved Methods for the Oxidation of Secondary Amines to Nitroxides. (n.d.).

- Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC. (n.d.).

- Electrochemical Oxidation of Amines Using a Nitroxyl Radical Catalyst and the Electroanalysis of Lidocaine - MDPI. (2018, December 10).

- The University of Queensland. Rational Design of Nitroxide Radical Polymers for Enhanced Electrochemical Performance in Rechargeable Batteries - UQ eSpace.

- XI XII Synthesis of 2,2,5,5-tetramethylpymline-N-oxyl (8) and 2,2,5,5-tetramethylpynolidine-N-oxyl - LOCKSS: Serve Content. (n.d.).

- Advances in the Synthesis of Nitroxide Radicals for Use in Biomolecule Spin Labelling. (2018, January 1).

- Product Class 2: Nitroxyl Radicals (Nitroxides). (n.d.).

- The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. (n.d.).

- Advances in the synthesis of nitroxide radicals for use in biomolecule spin labelling - Chemical Society Reviews (RSC Publishing). (2017, December 1).

- 18 - SAFETY DATA SHEET. (2010, August 6).

- Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC. (n.d.).

- Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - MDPI. (2025, May 14).

- Nitroxides: Applications in Chemistry, Biomedicine, and Materials Science - ResearchGate. (n.d.).

- Morpholine - SAFETY DATA SHEET. (2025, April 16).

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21).

- Therapeutic and clinical applications of nitroxide compounds - PubMed. (2007, October 15).

- SAFETY DATA SHEET - Morpholine - Nexchem Ltd. (n.d.).

- 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works. (n.d.).

- Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox. (2025, September 23).

- Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. (n.d.).

- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).

- Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. (n.d.).

- Khamitova, et al. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration.

- Morpholine synthesis - Organic Chemistry Portal. (n.d.).

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020, March 15).

- Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions - University of Wollongong. (2011, January 1).

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.).

- 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. (n.d.).

- Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives - Benchchem. (n.d.).

- US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine. (n.d.).

Sources

- 1. The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. (PDF) Advances in the Synthesis of Nitroxide Radicals for [research.amanote.com]

- 5. Advances in the synthesis of nitroxide radicals for use in biomolecule spin labelling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic and clinical applications of nitroxide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jchemrev.com [jchemrev.com]

- 14. books.rsc.org [books.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. pentachemicals.eu [pentachemicals.eu]

- 19. nexchem.co.uk [nexchem.co.uk]

- 20. redox.com [redox.com]

- 21. chemos.de [chemos.de]

Troubleshooting & Optimization

Overcoming steric hindrance in 2,2,5,5-tetramethylmorpholine reactions

Subject: Technical Guide: Overcoming Steric Hindrance in 2,2,5,5-Tetramethylmorpholine (TMM) Reactions

Executive Summary & Structural Analysis

Working with 2,2,5,5-tetramethylmorpholine presents a distinct set of synthetic challenges driven by the gem-dimethyl substituents. Unlike unsubstituted morpholine, which is a highly nucleophilic secondary amine, the 2,2,5,5-tetramethyl analog exhibits significant steric hindrance proximal to the nitrogen center.[1]

Technical Note on Isomerism & Sterics: Standard IUPAC numbering for morpholine assigns the oxygen as position 1.[1] Therefore, in 2,2,5,5-tetramethylmorpholine :

-

C2 (alpha to Oxygen): Substituted with two methyl groups.[1]

-

C5 (alpha to Nitrogen): Substituted with two methyl groups.[1]

This creates an asymmetrically hindered amine . The nitrogen is crowded on one side (C5) but relatively accessible on the other (C3), unless the specific conformer or derivative (e.g., 3,3,5,5-tetramethyl) is being used.[1] However, the gem-dimethyl group at C5 is sufficient to retard

Module 1: N-Alkylation & Reductive Amination

The Issue: Standard

Protocol A: Enhanced Alkylation

For primary alkyl halides, standard conditions fail.[1] You must leverage the Cesium Effect and polar aprotic solvents to maximize nucleophilicity.[1]

-

Solvent: DMF or NMP (Anhydrous).[1]

-

Base:

(2.0 equiv).[1] The large cesium cation effectively "naked" the carbonate, improving solubility and basicity.[1] -

Additive: TBAI (Tetrabutylammonium iodide, 10 mol%) to facilitate Finkelstein exchange in situ.

-

Temperature: 80–100 °C.[1]

Protocol B: Reductive Amination (Recommended)

When attaching secondary alkyl groups,

Step-by-Step Workflow:

-

Imine Formation (Dehydrative):

-

Mix TMM (1.0 equiv) and Ketone/Aldehyde (1.2 equiv) in Titanium(IV) isopropoxide (

) (2.0 equiv). -

Why:

acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.[1] -

Stir neat or in THF at 60 °C for 6–12 hours.

-

-

Reduction:

Module 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

The Issue: The oxidative addition of the aryl halide is fast, but the amine coordination and reductive elimination steps are severely hampered by the bulk of TMM. Standard ligands (BINAP, dppf) will fail.[1]

Solution: Use dialkylbiaryl phosphine ligands designed specifically for hindered secondary amines.

Ligand Selection Matrix

| Ligand | Substrate Class | Recommendation | Mechanism of Action |

| RuPhos | General Hindered Secondary Amines | First Choice | Bulky isopropyl groups on the biaryl backbone prevent Pd aggregation and facilitate reductive elimination.[1] |

| BrettPhos | Highly Hindered / Primary Amines | Alternative | Extremely bulky; best if TMM is failing with RuPhos due to extreme crowding. |

| XPhos | General Coupling | Third Choice | Good general utility but often outperformed by RuPhos for hindered amines. |

Optimized Protocol (RuPhos System)

-

Catalyst Pre-formation: Use a precatalyst to ensure accurate Pd:L ratio. RuPhos Pd G4 (2–5 mol%) is ideal.[1]

-

Base: NaO

Bu (Sodium tert-butoxide, 1.5 equiv).[1] The -

Solvent: Toluene or 1,4-Dioxane (0.2 M).[1]

-

Conditions: 100 °C, sealed tube, inert atmosphere (

/Ar).

Module 3: Amide Bond Formation

The Issue: TMM is a poor nucleophile for attacking activated esters (e.g., NHS esters).[1] Standard EDC/HOBt couplings will result in low conversion or hydrolysis of the active ester.[1]

Protocol: Acid Chloride Activation with Nucleophilic Catalysis

You must generate a highly reactive electrophile (Acid Chloride) and use a "hyper-nucleophilic" transfer catalyst (DMAP).[1]

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

Oxalyl Chloride (1.2 equiv) + DMF (cat.)[1] OR Thionyl Chloride.[1]

-

TMM (1.1 equiv).[1]

-

Base: DIPEA (Diisopropylethylamine) or

(3.0 equiv). -

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1–0.5 equiv).[1]

Mechanism & Causality:

-

Activation: Convert acid to acid chloride (

). -

Catalysis: DMAP attacks

to form the N-acylpyridinium ion .[1] This species is more electrophilic than the acid chloride and less sterically demanding for the approaching TMM.[1] -

Transfer: TMM attacks the N-acylpyridinium species, regenerating DMAP and forming the amide.[1]

Visual Workflow: Choosing the Right Amide Coupling

Caption: Decision logic for selecting amide coupling conditions based on substrate stability. Method B (Acid Chloride) is preferred for TMM due to steric hindrance.[1]

Troubleshooting & FAQ

Q: My Buchwald reaction turns black immediately and yields no product.

-

A: "Pd black" formation indicates catalyst decomposition before the catalytic cycle begins. This usually happens if the oxidative addition is too slow or the ligand dissociates.[1]

-

Fix: Switch to a Precatalyst (e.g., RuPhos Pd G4) rather than mixing

+ Ligand in situ. Ensure your solvent is rigorously degassed (sparge with Ar for 15 min).[1]

-

Q: Can I use TMM as a solvent?

-

A: You might be confusing TMM with TMO (2,2,5,5-tetramethyloxolane) .[1] TMO is a green solvent.[2][3] TMM is a nucleophilic amine.[1] Using TMM as a solvent is wasteful and likely to cause side reactions.[1]

Q: I see a peak with M+14 in my LCMS during alkylation.

-

A: This is likely N-methylation .[4] If you are using DMF as a solvent at high temperatures with strong bases, DMF can decompose to form dimethylamine, which can participate in exchange or methylation reactions.[1]

-

Fix: Switch to NMP or Acetonitrile, or ensure your DMF is fresh and acid-free.[1]

-

References

-

RuPhos Precatalysts for Secondary Amines

-

Titanium-Mediated Reductive Amination

-

TMM vs TMO (Green Solvent Context)

Sources

- 1. 2,2,5,5-Tetramethyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ACP - Atmospheric breakdown chemistry of the new âgreenâ solvent 2,2,5,5-tetramethyloxolane via gas-phase reactions with OH and Cl radicals [acp.copernicus.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 6. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]

Technical Support Center: 2,2,5,5-Tetramethylmorpholine (TMM) Purification

Topic: Purification & Isolation of 2,2,5,5-Tetramethylmorpholine Intermediates Document ID: TMM-PUR-001 Role: Senior Application Scientist Status: Active / Troubleshooting Mode

Introduction: The Challenge of Steric Hindrance

Welcome to the technical support hub for 2,2,5,5-tetramethylmorpholine (TMM) . As a researcher, you likely selected this specific isomer (CAS: 1018611-94-3) for its unique steric properties. Unlike the symmetric 2,2,6,6-tetramethylmorpholine (a common TEMPO precursor), the 2,2,5,5-substitution pattern creates an asymmetric steric environment around the nitrogen and oxygen atoms.

This structural nuance presents specific purification challenges:

-

Volatility: The free base is a volatile liquid, often co-distilling with water.

-

Basicity: The steric bulk around the nitrogen (adjacent to C5-methyls) slightly attenuates nucleophilicity but maintains basicity, making acid-base extraction viable but pH-sensitive.

-

Impurity Profile: Synthesis often leaves uncyclized amino-alcohol precursors (e.g., 2-amino-2-methyl-1-propanol derivatives) that are difficult to separate due to hydrogen bonding.

This guide provides a modular approach to isolating high-purity TMM, moving from crude reaction mixtures to analytical-grade intermediates.

Module 1: The Liquid Phase (Vacuum Distillation)

Primary Application: Isolation of the free base from crude reaction mixtures.

The free base of TMM is a liquid at room temperature. Direct distillation is the most efficient method for bulk purification, but it requires strict azeotropic management.

Technical Protocol: Vacuum Distillation Setup

| Parameter | Specification | Reason |

| Vacuum Pressure | 10 – 20 mbar | Lowers boiling point to <70°C to prevent thermal degradation/oxidation. |

| Bath Temperature | 80°C – 100°C | Provides sufficient |

| Column Type | Vigreux (15-20 cm) | Essential to separate TMM from water azeotropes. |

| Condenser Temp | 5°C – 10°C | TMM solidifies at very low temps; avoid freezing the condenser. |

Step-by-Step Workflow

-

Azeotropic Drying: Before distillation, add solid KOH pellets (10% w/w) to the crude organic phase. Stir for 1 hour.

-

Why? TMM forms a "sticky" azeotrope with water. Chemical drying is more effective than physical separation here.

-

-

Filtration: Decant or filter off the aqueous KOH sludge.

-

Fore-cut Collection: Apply vacuum. Collect the first 5-10% of the distillate.

-

Note: This fraction contains residual water and low-boiling uncyclized amines.

-

-

Main Fraction: Collect the stable boiling fraction (approx. 55–65°C at 15 mmHg ; verify with your specific vacuum gauge).

-

Inert Storage: Immediately store under Argon/Nitrogen. Hindered amines absorb CO₂ from the air to form carbamates.

Module 2: The Solid Phase (Salt Formation)

Primary Application: Removing non-basic impurities and long-term storage.

If distillation yields a yellow/colored liquid (indicating oxidation products), converting TMM to its Hydrochloride Salt (CAS: 1311314-96-1) is the gold standard for purification. The crystal lattice excludes organic impurities that distillation cannot remove.

DOT Diagram: Acid-Base Purification Logic

Figure 1: The "pH Swing" purification strategy. By converting the amine to a salt, non-basic impurities remain in the solvent, while the TMM-HCl crystallizes out in high purity.

Protocol: TMM-HCl Salt Crystallization

-

Dissolution: Dissolve 10g of crude TMM in 100mL of MTBE (Methyl tert-butyl ether) or Diethyl Ether.

-

Tip: Do not use alcohols (MeOH/EtOH) as they solubilize the salt, preventing precipitation.

-

-

Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane until pH < 2.

-

Observation: A thick white precipitate will form immediately.

-

-

Digestion: Stir the suspension for 30 minutes to ensure no trapped impurities remain in the crystal matrix.

-

Filtration: Filter under vacuum. Wash the cake 3x with cold MTBE.

-

Result: The filter cake is pure TMM-HCl. The yellow filtrate contains the impurities.

-

-

Regeneration (Optional): If the free base is needed, dissolve the salt in minimal water, basify with 50% NaOH, and extract with Dichloromethane (DCM).

Troubleshooting & FAQs